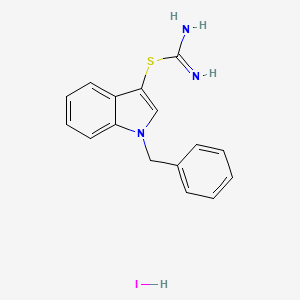
1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide is a chemical compound with the molecular formula C16H16IN3S . It is a derivative of 1-benzyl-1H-indol-3-yl .
Synthesis Analysis
The synthesis of 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide involves a series of reactions . The inhibitory activity of the compounds was determined by Ca2+ influx assays on cells expressing either the human α7 or α4β2 nicotinic acetylcholine receptors .Molecular Structure Analysis
The molecular structure of 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide is characterized by a benzyl group attached to an indol-3-yl group . The molecular weight of the compound is 409.29 .Chemical Reactions Analysis
The compound is known to inhibit the nicotinic acetylcholine receptors by a competitive mechanism . The potencies are higher for the human α7 nicotinic acetylcholine receptor compared to that for the human α4β2 nicotinic acetylcholine receptor .Physical And Chemical Properties Analysis
The compound has a molecular formula of C16H16IN3S and a molecular weight of 409.29 . Additional physical and chemical properties may be available from specialized chemical databases or scientific literature.Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown anticancer activity . This suggests that they could be used in the development of new cancer treatments.
Anti-HIV Activity
Some indole derivatives have demonstrated anti-HIV activity . This indicates potential for their use in HIV treatment strategies.
Antioxidant Activity
Indole derivatives can act as antioxidants . This property could be harnessed in various medical and cosmetic applications.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests potential use in the development of new antimicrobial agents.
Antitubercular Activity
Indole derivatives have shown antitubercular activity . This could be useful in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have demonstrated antidiabetic activity . This suggests potential for their use in diabetes treatment strategies.
Mecanismo De Acción
Target of Action
The primary targets of 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide are the human α7 and α4β2 nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the nervous system, mediating fast synaptic transmission across the synapses.
Mode of Action
The compound interacts with its targets, the nAChRs, by inhibiting them through a competitive mechanism . This means that the compound competes with the natural ligand, acetylcholine, for the same binding site on the receptor. The potency of this compound is higher for the hα7 nAChR compared to the hα4β2 nAChR .
Pharmacokinetics
Like other indole derivatives, it is expected to have good absorption and distribution profiles due to its lipophilic nature
Result of Action
The molecular and cellular effects of the action of 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide are primarily the result of its inhibitory action on nAChRs. By competitively inhibiting these receptors, the compound can modulate the cholinergic signaling pathway, potentially leading to changes in physiological processes such as muscle contraction and cognitive function .
Direcciones Futuras
The future directions for research on 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide could involve further exploration of its pharmacological properties, particularly its inhibitory activity on nicotinic acetylcholine receptors . Additionally, the impact of various substitutions on the benzene ring on receptor selectivity could be a focus of future studies .
Propiedades
IUPAC Name |
(1-benzylindol-3-yl) carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S.HI/c17-16(18)20-15-11-19(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15;/h1-9,11H,10H2,(H3,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHESNSDRXWVBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2841263.png)
![5-chloro-N-methyl-6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2841264.png)
![N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2841268.png)

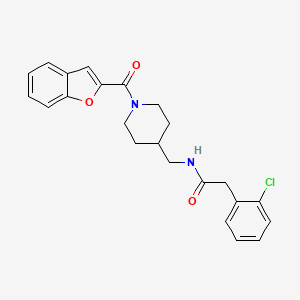
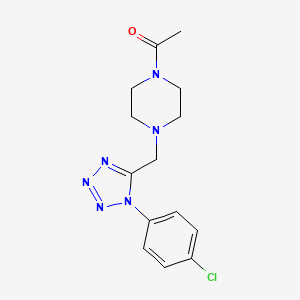

![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)diethylamine](/img/structure/B2841276.png)
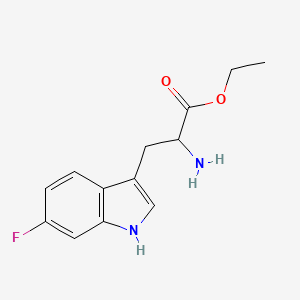

![2-(2-Propynylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2841281.png)
![N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2841283.png)
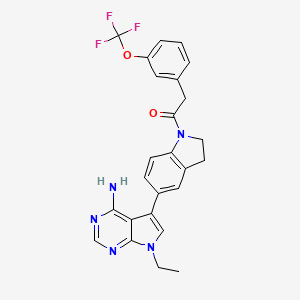
![N-({[2,3'-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide](/img/structure/B2841286.png)